molecular formula C18H23N3O6S2 B6207295 N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide CAS No. 2694745-51-0

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Cat. No. B6207295
CAS RN: 2694745-51-0
M. Wt: 441.5
InChI Key:
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Description

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide (NMBMS) is an organosulfur compound that has been studied for its potential biomedical applications. The compound has been found to possess a wide range of biochemical and physiological effects, and has been used in a variety of scientific research applications.

Scientific Research Applications

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been explored for its potential biomedical applications. It has been studied for its ability to interact with various proteins and enzymes, and has been found to be useful for studying enzyme inhibition. It has also been studied for its potential as an anticancer agent, and has been found to be effective at inhibiting the growth of cancer cells. In addition, N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been studied for its potential to act as an antioxidant and has been found to possess antioxidant activity.

Mechanism of Action

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to interact with various proteins and enzymes, and has been found to inhibit the activity of some enzymes. It has also been found to interact with the cell membrane, and has been found to alter the permeability of the cell membrane. In addition, N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to interact with DNA, and has been found to inhibit the activity of some genes.
Biochemical and Physiological Effects
N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to possess anti-microbial, anti-viral, and anti-fungal properties. It has also been found to possess neuroprotective effects, and has been found to be effective at reducing the risk of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a versatile compound that can be used in a variety of lab experiments. One advantage of using N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is that it is relatively easy to synthesize and can be used in a variety of experiments. Another advantage is that it is relatively inexpensive and can be used in a variety of experiments. However, one limitation of using N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is that it can be toxic at high doses and should be used with caution in experiments.

Future Directions

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to possess a wide range of biochemical and physiological effects and has been used in a variety of scientific research applications. Possible future directions for N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide include further exploration of its potential as an anticancer agent, further exploration of its potential as an antioxidant, further exploration of its potential to act as an anti-inflammatory agent, further exploration of its potential to act as an anti-microbial agent, further exploration of its potential to act as an anti-viral agent, further exploration of its potential to act as an anti-fungal agent, and further exploration of its potential to act as a neuroprotective agent. In addition, further exploration of its potential to interact with various proteins and enzymes could lead to new discoveries in the field of drug discovery and development.

Synthesis Methods

N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is synthesized through a multi-step reaction process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylbenzenesulfonamide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamide. The second step involves the reaction of N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamide with ethyl acetate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves the reaction of N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamide with ethyl bromoacetate, followed by the reaction of the resulting product with ammonia.", "Starting Materials": [ "N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamide", "Ethyl bromoacetate", "Ammonia" ], "Reaction": [ "Step 1: N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamide is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetate.", "Step 2: The resulting product from step 1 is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form N-[2-(N-methyl3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide." ] }

CAS RN

2694745-51-0

Molecular Formula

C18H23N3O6S2

Molecular Weight

441.5

Purity

95

Origin of Product

United States

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